molecular formula C4H2F9N B14445611 Nonafluorobutan-1-amine CAS No. 74753-16-5

Nonafluorobutan-1-amine

Katalognummer: B14445611
CAS-Nummer: 74753-16-5
Molekulargewicht: 235.05 g/mol
InChI-Schlüssel: AMJFYZGCLLOKLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonafluorobutan-1-amine is a fluorinated organic compound with the chemical formula C4H4F9N. It is a member of the class of perfluoroalkylamines, which are characterized by the presence of a fully fluorinated carbon chain attached to an amine group. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonafluorobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of nonafluorobutanesulfonyl fluoride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale electrochemical fluorination processes followed by amination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Nonafluorobutan-1-amine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

    Oxidation and Reduction: While the fluorinated carbon chain is highly resistant to oxidation, the amine group can undergo oxidation and reduction reactions under specific conditions.

    Acid-Base Reactions: As a weak base, this compound can react with acids to form ammonium salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and sulfonyl chlorides are commonly used in nucleophilic substitution reactions with this compound.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the amine group to form primary amines.

Major Products Formed

    Nucleophilic Substitution: The major products are typically alkylated or sulfonylated amines.

    Oxidation: Oxidation of the amine group can yield nitroso or nitro compounds.

    Reduction: Reduction of the amine group results in primary amines.

Wissenschaftliche Forschungsanwendungen

Nonafluorobutan-1-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of nonafluorobutan-1-amine is primarily related to its interaction with biological molecules and its chemical reactivity. The fluorinated carbon chain imparts unique properties such as increased lipophilicity and resistance to metabolic degradation. The amine group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Nonafluorobutan-1-amine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

74753-16-5

Molekularformel

C4H2F9N

Molekulargewicht

235.05 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,4-nonafluorobutan-1-amine

InChI

InChI=1S/C4H2F9N/c5-1(6,3(9,10)11)2(7,8)4(12,13)14/h14H2

InChI-Schlüssel

AMJFYZGCLLOKLZ-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(F)(F)F)(F)F)(C(N)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.